3-(4-bromophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-(4-bromophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a purine moiety, substituted with bromophenyl and methylphenyl groups
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alteration in cell cycle progression, in addition to apoptosis induction within cells . The compound’s interaction with CDK2 is so potent that it shows superior cytotoxic activities against various cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 and its significant cytotoxic effects on various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of cell growth and induction of apoptosis in various cell lines . Specifically, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst such as aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
3-(4-bromophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming various substituted products.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Research: It is used as a tool compound to study the mechanisms of various biological processes and to develop new drugs.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in various industries.
Comparison with Similar Compounds
Similar compounds to 3-(4-bromophenyl)-5-methyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities, including cytotoxic effects against cancer cell lines.
1,2,4-Triazole derivatives: These compounds are widely studied for their antimicrobial, antifungal, and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(4-bromophenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6O2/c1-12-5-3-4-6-14(12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)13-7-9-15(22)10-8-13/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZOSLTWVXFPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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